3-Butynyloxyacetic acid

Description

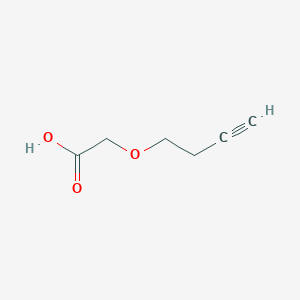

3-Butynyloxyacetic acid (C₆H₈O₃) is a carboxylic acid derivative containing a butynyloxy functional group. Its structure combines a terminal alkyne moiety with an acetic acid backbone, making it a reactive intermediate in organic synthesis and pharmaceutical research. The compound’s triple bond confers unique reactivity, enabling applications in click chemistry and polymer crosslinking.

Properties

IUPAC Name |

2-but-3-ynoxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCYIHSLRZZOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121318-21-6 | |

| Record name | 2-(but-3-yn-1-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-butynyloxyacetic acid typically involves the reaction of propargyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the carbon atom of chloroacetic acid, resulting in the formation of 3-butynyloxyacetic acid.

Industrial Production Methods: In an industrial setting, the synthesis of 3-butynyloxyacetic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Butynyloxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, resulting in alkenes or alkanes.

Substitution: The hydroxyl group in the acetic acid moiety can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alkenes and alkanes.

Substitution: Halogenated or aminated derivatives of 3-butynyloxyacetic acid.

Scientific Research Applications

3-Butynyloxyacetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving acetylenic compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-butynyloxyacetic acid involves its interaction with various molecular targets and pathways. The butynyl group can participate in reactions that form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. Additionally, the acetic acid moiety can undergo metabolic transformations, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on unrelated acetic acid derivatives, such as 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid and a benzyl-substituted acetic acid derivative. While these compounds share the acetic acid core, their functional groups and applications differ significantly from 3-butynyloxyacetic acid. Below is a comparative analysis based on generalized structural and reactivity principles:

Table 1: Key Structural and Functional Differences

Key Findings:

Reactivity : 3-Butynyloxyacetic acid’s alkyne group enables cycloaddition reactions (e.g., with azides), unlike the methoxyphenyl or benzyl-substituted analogs in –2, which rely on aromatic or hydrogen-bonding interactions .

Pharmacological Potential: The furoquinoline derivative in was synthesized for bioactivity screening, whereas 3-butynyloxyacetic acid’s applications are primarily industrial due to its synthetic versatility .

Stability : Alkyne-containing compounds like 3-butynyloxyacetic acid are prone to oxidation, whereas benzyl- or methoxyphenyl-substituted acids exhibit greater stability under ambient conditions .

Limitations of Available Evidence

focuses on pharmacophore modeling for a benzyl-substituted compound, while describes a furoquinoline derivative. Neither includes data on alkyne-functionalized acetic acids, making direct comparisons speculative. For instance:

- ’s pharmacophore model (Hypothesis 1) emphasizes hydrogen-bond acceptors and hydrophobic features, which are irrelevant to 3-butynyloxyacetic acid’s alkyne-driven reactivity .

Biological Activity

3-Butynyloxyacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of 3-butynyloxyacetic acid, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-Butynyloxyacetic acid is characterized by its unique alkyne functional group, which contributes to its chemical reactivity and biological properties. The structure can be represented as follows:

This compound's lipophilicity and molecular weight play significant roles in its biological interactions.

Antimicrobial Activity

Research indicates that 3-butynyloxyacetic acid exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined, revealing the compound's potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 3-Butynyloxyacetic Acid

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus (MRSA) | 15 |

| Enterococcus faecalis | 20 |

| Mycobacterium tuberculosis | 25 |

| Escherichia coli | 30 |

The results indicate that 3-butynyloxyacetic acid has a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to its antimicrobial properties, 3-butynyloxyacetic acid has been investigated for its anticancer effects. A study involving human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Effects on THP-1 Cells

A case study focused on the effects of 3-butynyloxyacetic acid on THP-1 human monocytic leukemia cells. The findings revealed:

- IC50 Value : The compound exhibited an IC50 value of approximately 12 µM.

- Mechanism of Action : Induction of endoplasmic reticulum stress leading to apoptosis.

- Cell Cycle Arrest : Significant arrest in the G2/M phase was observed.

Structure-Activity Relationship (SAR)

The biological activity of 3-butynyloxyacetic acid can be influenced by structural modifications. Research suggests that altering the substituents on the alkyne group can enhance its potency against microbial and cancerous cells.

Table 2: Structure-Activity Relationship Analysis

| Derivative | Activity Type | MIC/IC50 (µM) |

|---|---|---|

| Parent Compound | Antimicrobial | 20 |

| Alkyl-substituted Derivative | Antimicrobial | 10 |

| Aromatic-substituted Derivative | Anticancer | 8 |

This table illustrates how different structural modifications can impact the efficacy of the compound.

Q & A

Q. What are the optimal synthetic routes for 3-Butynyloxyacetic acid, and how can purity be assessed post-synthesis?

A two-step synthesis is typical: (1) coupling 3-butynol with a protected acetic acid derivative (e.g., chloroacetic acid), followed by (2) deprotection under controlled acidic or basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended. Post-synthesis purity should be validated using HPLC (C18 column, UV detection at 210–260 nm) and (integration of characteristic peaks, e.g., alkyne protons at δ 1.8–2.2 ppm and carboxylic acid protons at δ 10–12 ppm). Contaminants like unreacted starting materials or side products require quantification using calibrated external standards .

Q. Which spectroscopic techniques are most effective for characterizing 3-Butynyloxyacetic acid’s structure?

Key techniques include:

- : Confirm backbone structure via alkyne protons () and carboxylic acid carbon ().

- IR Spectroscopy: Identify carboxylic acid O–H stretches (~2500–3300 cm) and alkyne C≡C stretches (~2100–2260 cm).

- Mass Spectrometry (MS): Use ESI-MS in negative ion mode to detect the deprotonated molecular ion . Cross-validation with elemental analysis (C, H, O) ensures stoichiometric accuracy .

Q. What safety protocols are recommended for handling 3-Butynyloxyacetic acid in laboratory settings?

Follow hazard assessment frameworks prioritizing primary data from regulatory databases (e.g., European Chemical Agency) and secondary data from peer-reviewed toxicology studies. Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and store in airtight containers under inert gas. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste. Regular monitoring of airborne concentrations via gas chromatography is advised .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pH-dependent stability of 3-Butynyloxyacetic acid?

Use a split-plot design :

- Independent Variables: pH (3–10, adjusted with citrate/phosphate buffers), temperature (20–40°C).

- Dependent Variables: Degradation rate (HPLC quantification), structural changes (FTIR).

- Controls: Include antioxidant agents (e.g., BHT) to isolate pH effects from oxidative degradation. Account for repeated measurements using mixed-effects models to handle nested data clusters (e.g., multiple timepoints per sample) .

Q. What strategies resolve contradictory data on 3-Butynyloxyacetic acid’s reactivity in different solvent systems?

- Systematic Solvent Screening: Test polar protic (water, methanol), polar aprotic (DMSO, DMF), and nonpolar solvents (hexane) under standardized conditions (25°C, inert atmosphere).

- Kinetic Analysis: Use pseudo-first-order kinetics to compare reaction rates.

- Multivariate Statistics: Apply PCA to identify solvent properties (dielectric constant, polarity) driving reactivity discrepancies. Reconcile outliers by repeating experiments with stricter moisture/oxygen control .

Q. How can computational modeling predict the interaction mechanisms between 3-Butynyloxyacetic acid and biological targets?

- Molecular Docking: Use AutoDock Vina to screen binding affinities with enzymes (e.g., acetylcholinesterase). Focus on the carboxylic acid and alkyne moieties as potential active sites.

- MD Simulations (GROMACS): Simulate ligand-protein dynamics over 100 ns to assess binding stability.

- Validation: Compare predicted binding energies with in vitro inhibition assays (IC measurements via fluorometric methods) .

Q. What are the challenges in quantifying 3-Butynyloxyacetic acid in complex matrices, and how can they be mitigated?

- Matrix Effects: Biological/environmental samples (e.g., serum, soil) require SPE cleanup (C18 cartridges) to remove interferents.

- Detection Limits: Enhance LC-MS/MS sensitivity using derivatization (e.g., esterification with BF-methanol) to improve ionization.

- Calibration: Use matrix-matched standards to correct for recovery losses. Report limits of detection (LOD) and quantification (LOQ) with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.